molecular formula C12H7BrN4O6 B383049 N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide

N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide

Cat. No. B383049
M. Wt: 383.11g/mol
InChI Key: CWJREPQUXAXGTP-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide is a useful research compound. Its molecular formula is C12H7BrN4O6 and its molecular weight is 383.11g/mol. The purity is usually 95%.
The exact mass of the compound N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-[(5-bromo-2-furyl)methylene]-3,5-bisnitrobenzohydrazide

Molecular Formula

C12H7BrN4O6

Molecular Weight

383.11g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3,5-dinitrobenzamide

InChI

InChI=1S/C12H7BrN4O6/c13-11-2-1-10(23-11)6-14-15-12(18)7-3-8(16(19)20)5-9(4-7)17(21)22/h1-6H,(H,15,18)/b14-6+

InChI Key

CWJREPQUXAXGTP-MKMNVTDBSA-N

Isomeric SMILES

C1=C(OC(=C1)Br)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1=C(OC(=C1)Br)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(OC(=C1)Br)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

solubility

1.9 [ug/mL]

Origin of Product

United States

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